2-bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, fluorine, and tert-butylphenoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 2-bromo-1,3-difluorobenzene) is coupled with an arylboronic acid (such as 4-tert-butylphenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl halide and arylboronic acid .
Scientific Research Applications
2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: May be used in the synthesis of biologically active compounds for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the arylboronic acid. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-difluorobenzene: Lacks the tert-butylphenoxy group.
4-tert-Butylphenylboronic Acid: Lacks the bromine and fluorine atoms.
2-Fluoro-5-(4-tert-butylphenoxy)benzene: Similar structure but with different halogen atoms.
Uniqueness
2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene is unique due to the combination of bromine, fluorine, and tert-butylphenoxy groups on the benzene ring. This unique structure allows it to participate in specific chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
2680531-48-8 |
---|---|
Molecular Formula |
C16H15BrF2O |
Molecular Weight |
341.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.